molecular formula C6H2BrN3O2Se B179232 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole CAS No. 1753-20-4

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

Cat. No. B179232
CAS RN: 1753-20-4
M. Wt: 306.97 g/mol
InChI Key: JZWFWVZIOMYNLE-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a chemical compound with the molecular formula C6H2BrN3O2Se . It is a solid substance .


Synthesis Analysis

The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves the dehydration condensation of 4-halogen-5-nitrobenzene-1-diamine (halogen includes F, Cl, and Br) and selenium dioxide under the catalysis of dilute hydrochloric acid and water as a solution .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole consists of a benzo[c][1,2,5]selenadiazole core with a bromo group at the 5-position and a nitro group at the 4-position .


Physical And Chemical Properties Analysis

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole has a molecular weight of 306.96 . It has a melting point of 280 °C and a predicted boiling point of 368.5±45.0 °C . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Selenadiazolo Benzazepines and Related Derivatives : The compound has been utilized in the synthesis of selenadiazolo benzazepines and related derivatives, which have potential applications in various fields, including medicinal chemistry and material science. For example, selenadiazolo[3,4-i][1]benzazepines were synthesized from 5-Methyl-4-nitro-2,1,3-benzoselenadiazole, demonstrating the versatility of selenadiazole compounds in heterocyclic chemistry (Elmaaty, 2008).

  • Polycyclic Heterosystems : Novel polycyclic heterosystems have been prepared from 5-nitro[1,2,5]selenadiazolo[3,4-e]benzofuroxans, showcasing the compound's reactivity and potential for creating complex molecular architectures with possible applications in material science and pharmaceuticals (Bastrakov et al., 2016).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Genotoxicity Studies : Certain derivatives of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole have demonstrated significant antimicrobial activity against pathogenic microbes, including both Gram-positive and Gram-negative bacteria. These findings suggest potential applications of these compounds as antibiotics (Al-Smadi et al., 2019).

  • Selenadiazolo Benzimidazoles : These compounds, synthesized from N-benzylbenzo[c][1,2,5]selenadiazole-4,5-diamine, showed excellent in vitro antibacterial and antifungal activity, highlighting their potential as novel antimicrobial agents (Kuarm et al., 2013).

Safety And Hazards

The safety information for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFWVZIOMYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435450
Record name 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

CAS RN

1753-20-4
Record name 5-Bromo-4-nitro-2,1,3-benzoselenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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